(5-Chloro-2-phenyl-1H-indol-3-yl)thiourea
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Overview
Description
(5-Chloro-2-phenyl-1H-indol-3-yl)thiourea is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-phenyl-1H-indol-3-yl)thiourea typically involves the reaction of 5-chloro-2-phenylindole with thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-phenyl-1H-indol-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-phenyl-1H-indol-3-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as sensors or catalysts
Mechanism of Action
The mechanism of action of (5-Chloro-2-phenyl-1H-indol-3-yl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2-phenyl-1H-indol-3-yl)thiourea
- (5-Bromo-2-phenyl-1H-indol-3-yl)thiourea
- (5-Methyl-2-phenyl-1H-indol-3-yl)thiourea
Uniqueness
(5-Chloro-2-phenyl-1H-indol-3-yl)thiourea is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with molecular targets, potentially increasing its efficacy as an inhibitor or therapeutic agent .
Properties
CAS No. |
126193-43-9 |
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Molecular Formula |
C15H12ClN3S |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(5-chloro-2-phenyl-1H-indol-3-yl)thiourea |
InChI |
InChI=1S/C15H12ClN3S/c16-10-6-7-12-11(8-10)14(19-15(17)20)13(18-12)9-4-2-1-3-5-9/h1-8,18H,(H3,17,19,20) |
InChI Key |
CRQUXYPEYQNQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)NC(=S)N |
Origin of Product |
United States |
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